Cas no 2680573-00-4 (Methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate)
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate Chemical and Physical Properties
Names and Identifiers
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- EN300-28286218
- 2680573-00-4
- methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
- Methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
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- Inchi: 1S/C14H19NO5/c1-14(2,18)11(12(16)19-3)15-13(17)20-9-10-7-5-4-6-8-10/h4-8,11,18H,9H2,1-3H3,(H,15,17)
- InChI Key: FFMDQMSYQFWBLV-UHFFFAOYSA-N
- SMILES: OC(C)(C)C(C(=O)OC)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 281.12632271g/mol
- Monoisotopic Mass: 281.12632271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 84.9Ų
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28286218-0.05g |
methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate |
2680573-00-4 | 0.05g |
$1056.0 | 2023-05-24 | ||
| Enamine | EN300-28286218-0.1g |
methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate |
2680573-00-4 | 0.1g |
$1106.0 | 2023-05-24 | ||
| Enamine | EN300-28286218-0.25g |
methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate |
2680573-00-4 | 0.25g |
$1156.0 | 2023-05-24 | ||
| Enamine | EN300-28286218-0.5g |
methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate |
2680573-00-4 | 0.5g |
$1207.0 | 2023-05-24 | ||
| Enamine | EN300-28286218-1.0g |
methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate |
2680573-00-4 | 1g |
$1256.0 | 2023-05-24 | ||
| Enamine | EN300-28286218-2.5g |
methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate |
2680573-00-4 | 2.5g |
$2464.0 | 2023-05-24 | ||
| Enamine | EN300-28286218-5.0g |
methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate |
2680573-00-4 | 5g |
$3645.0 | 2023-05-24 | ||
| Enamine | EN300-28286218-10.0g |
methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate |
2680573-00-4 | 10g |
$5405.0 | 2023-05-24 |
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on Methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
Recent Advances in the Study of Methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate (CAS: 2680573-00-4)
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate (CAS: 2680573-00-4) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of peptide-based therapeutics and enzyme inhibitors. Recent studies have highlighted its significance in medicinal chemistry, owing to its unique structural features that enable the introduction of hydroxyl and carbamate functionalities into target molecules. This research briefing provides an overview of the latest advancements related to this compound, focusing on its synthetic applications, biological relevance, and potential therapeutic implications.
A recent study published in the Journal of Medicinal Chemistry explored the use of Methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate as a building block for the synthesis of novel protease inhibitors. The researchers demonstrated that the compound's hydroxyl group could be strategically utilized to enhance binding affinity to target enzymes, leading to improved inhibitory activity. The study also emphasized the compound's stability under various reaction conditions, making it a versatile candidate for further derivatization.
In another investigation, scientists from a leading pharmaceutical company reported the application of this compound in the development of peptide-based vaccines. The carbamate-protected amino group in Methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate was found to be crucial for maintaining the structural integrity of antigenic peptides during conjugation processes. This finding opens new avenues for the design of more stable and immunogenic vaccine candidates, particularly for infectious diseases and cancer immunotherapy.
Recent advancements in analytical techniques have also facilitated a deeper understanding of the compound's physicochemical properties. A 2023 study employed high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound's stereochemistry and conformational dynamics. These insights are critical for optimizing its use in asymmetric synthesis and for ensuring the reproducibility of its applications in drug development.
Looking ahead, researchers are exploring the potential of Methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate in targeted drug delivery systems. Preliminary data suggest that its hydroxyl group can be functionalized with various linkers to enable site-specific release of therapeutic agents. Such innovations could significantly enhance the efficacy and safety profiles of next-generation pharmaceuticals.
In conclusion, Methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate (CAS: 2680573-00-4) continues to be a valuable tool in medicinal chemistry and drug discovery. Its multifaceted applications, from protease inhibition to vaccine development, underscore its importance in advancing biomedical research. Future studies are expected to further elucidate its potential in emerging therapeutic areas, such as personalized medicine and biologics engineering.
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